molecular formula C18H18Br3N3O B11547168 N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11547168
M. Wt: 532.1 g/mol
InChI Key: RAQYGIJDPIYDQF-FSJBWODESA-N
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Description

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylbutan-2-ylidene group and a tribromophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves a multi-step processCommon reagents used in these reactions include hydrazine derivatives, brominating agents, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its tribromophenylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Br3N3O

Molecular Weight

532.1 g/mol

IUPAC Name

N-[(E)-4-phenylbutan-2-ylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C18H18Br3N3O/c1-12(7-8-13-5-3-2-4-6-13)23-24-18(25)11-22-17-10-15(20)14(19)9-16(17)21/h2-6,9-10,22H,7-8,11H2,1H3,(H,24,25)/b23-12+

InChI Key

RAQYGIJDPIYDQF-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)CCC2=CC=CC=C2

Origin of Product

United States

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